Home > Products > Screening Compounds P49554 > 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one
6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one -

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one

Catalog Number: EVT-8136326
CAS Number:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one is a polyheterocyclic compound belonging to the pyrrolo[3,4-b]pyridine family. This class of compounds is recognized for their diverse biological activities and potential therapeutic applications. The compound exhibits structural features characteristic of both pyrrole and pyridine rings, which contribute to its chemical reactivity and biological properties. It has been studied for its role as an allosteric modulator of muscarinic receptors, particularly the M4 subtype, indicating its relevance in pharmacological research .

Synthesis Analysis

The synthesis of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one can be achieved through various methods, with a notable approach being the one-pot cascade synthesis involving multicomponent reactions. This method typically employs an Ugi reaction followed by an aza Diels-Alder cycloaddition.

  1. Ugi Reaction: This step combines an amine (such as piperidine), an isocyanide, and an aldehyde in a solvent (often benzene) under mild conditions. Scandium(III) triflate can be used as a Lewis acid catalyst to enhance the reaction efficiency.
  2. Aza Diels-Alder Cycloaddition: Following the Ugi reaction, the intermediate undergoes cycloaddition with maleic anhydride to form the pyrrolo[3,4-b]pyridine structure.
  3. Final Modifications: Subsequent steps may involve acylation or dehydration to yield the final product with high purity and yield (often exceeding 45%) .
Molecular Structure Analysis

The molecular structure of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one features a bicyclic framework consisting of a pyrrole ring fused to a pyridine ring. Key structural characteristics include:

  • Molecular Formula: C₁₃H₁₈N₄O
  • Molecular Weight: Approximately 234.31 g/mol
  • Functional Groups: The presence of a piperidine moiety enhances solubility and biological activity.
  • Geometric Configuration: The compound exhibits specific stereochemistry due to the presence of chiral centers in the piperidine and pyrrole rings.
Chemical Reactions Analysis

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitutions: The nitrogen atoms in the piperidine and pyrrole rings can engage in nucleophilic substitutions with electrophiles.
  2. Cycloadditions: The compound can undergo cycloaddition reactions with dienophiles, expanding its structural diversity.
  3. Oxidation Reactions: The presence of nitrogen atoms allows for potential oxidation reactions that may alter its pharmacological properties.
Mechanism of Action

The mechanism of action for 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one primarily involves modulation of muscarinic receptors. Specifically:

  1. Allosteric Modulation: The compound binds to allosteric sites on the M4 muscarinic receptor, enhancing or inhibiting receptor activity without directly competing with the natural ligand (acetylcholine).
  2. Impact on Signal Transduction: By modulating receptor activity, it influences downstream signaling pathways involved in neurotransmission and may have implications for treating conditions like schizophrenia or cognitive disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one are critical for understanding its behavior in biological systems:

  1. Solubility: Generally soluble in organic solvents such as DMSO and ethanol but may have limited solubility in water.
  2. Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
  3. Melting Point: Specific melting point data is often required for characterization but may vary based on purity.
Applications

The applications of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one are diverse and include:

  1. Pharmaceutical Development: As an allosteric modulator of muscarinic receptors, it holds potential for developing treatments for neurological disorders.
  2. Research Tool: It serves as a valuable compound in pharmacological studies aimed at understanding receptor dynamics and drug interactions.
  3. Synthetic Chemistry: Its unique structure makes it a target for further synthetic modifications to explore new therapeutic agents.
Pharmacological Target Identification and Mechanistic Insights

Allosteric Modulation of M4 Muscarinic Acetylcholine Receptors

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one functions as a potent and selective positive allosteric modulator (PAM) of the human M4 muscarinic acetylcholine receptor (M4 mAChR), a class A G protein-coupled receptor (GPCR). This compound binds to a topographically distinct site from the orthosteric acetylcholine-binding pocket, inducing conformational changes that enhance the receptor’s affinity for endogenous acetylcholine. The pyrrolo[3,4-b]pyridin-5-one core, coupled with the piperidin-4-yl substituent, enables specific interactions with extracellular loops and transmembrane helices of M4 receptors, particularly through hydrophobic contacts and hydrogen bonding with residues in the extracellular vestibule. This allosteric enhancement amplifies M4-mediated signaling cascades, including Gi/o protein activation, inhibition of adenylyl cyclase, and modulation of ion channels [1] [3] [6].

Functionally, M4 PAMs mitigate excessive neuronal excitation by enhancing inhibitory cholinergic tone. In pathological states such as schizophrenia, M4 receptors regulate dopaminergic hyperactivity in the striatum. Preclinical models confirm that this compound normalizes dopamine release and improves cognitive deficits without inducing catalepsy—a limitation of direct orthosteric agonists. The structural specificity of 6,7-dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one avoids unintended activation of M2 or M3 subtypes, which are associated with peripheral adverse effects [1] [3] [6].

Table 1: Allosteric Modulation Parameters of 6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one at M4 mAChR

ParameterValueExperimental SystemSignificance
Binding Affinity (EC₅₀)110 ± 15 nMCell-based calcium flux assaySubmicromolar potency for functional enhancement
Cooperativity Factor (αβ)3.8Radioligand displacementStrong positive cooperativity with acetylcholine
Selectivity Ratio (M4/M1)>100-foldGPCR profiling panelMinimal activity at M1, M2, M3, or M5 receptors

Role in Neuromodulation and Dopaminergic Pathway Regulation

Beyond cholinergic systems, this compound exerts indirect neuromodulatory effects on dopaminergic pathways. M4 receptors are densely expressed on striatal medium spiny neurons, where they form heteromeric complexes with dopamine D1 receptors. Allosteric potentiation of M4 signaling inhibits adenylyl cyclase 5 (AC5), reducing cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) activity downstream of D1 receptors. This normalizes dopamine-induced hyperactivity implicated in psychosis and cognitive dysfunction. Electrophysiological studies further demonstrate enhanced GABAergic transmission in the prefrontal cortex and nucleus accumbens following M4 PAM administration, suggesting broader impacts on cortico-limbic circuitry [6] [7].

Additionally, spinal cord stimulation research reveals that analogous neuromodulators increase GABA and serotonin release while suppressing glutamate and aspartate. This shift in excitatory-inhibitory balance suppresses wide dynamic range neuron hyperexcitability—a mechanism relevant to neuropathic pain. Although not directly studied for this compound, its structural class aligns with validated neuromodulators that restore inhibitory tone in overactive neural networks [7].

Table 2: Neurochemical Effects of M4 PAMs in Preclinical Models

PathwayEffectFunctional OutcomeRelevance to Disease
Striatal D1 Signaling↓ cAMP/PKA activationAttenuated psychomotor hyperactivityAntipsychotic actions without extrapyramidal effects
Cortical GABA Release↑ GABAergic transmissionEnhanced inhibitory postsynaptic currents (IPSCs)Improved sensory gating and cognition
Glutamate Homeostasis↓ Extracellular glutamateReduced excitotoxicityNeuroprotection in chronic neurodegeneration

Interaction with Serine/Threonine Kinase AKT1 and Orexin-2 Receptors

Structurally analogous pyrrolo[3,4-b]pyridin-5-ones demonstrate significant interactions with oncology targets, particularly serine/threonine kinase 1 (AKT1) and orexin-2 receptors (Ox2R). Molecular docking studies reveal that the bicyclic core anchors these compounds in the ATP-binding cleft of AKT1 (binding energy: −9.2 kcal/mol) via hydrogen bonds with Ala232 and hydrophobic contacts in the hinge region. AKT1 hyperactivation promotes breast cancer cell survival and proliferation; inhibiting this kinase induces apoptosis in triple-negative MDA-MB-231 cells (IC₅₀: 6.25 μM for derivative 1f). Similarly, derivatives exhibit moderate to strong binding to Ox2R (−8.1 kcal/mol), a GPCR overexpressed in malignancies. Antagonism of Ox2R suppresses tumor growth by blocking orexin-mediated mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) cascades [2] [5].

Table 3: In Silico Binding Profiles of Pyrrolo[3,4-b]pyridin-5-one Derivatives

Target ProteinPDB IDBinding Energy (kcal/mol)Key Residues for Interaction
AKT1 Kinase Domain4EKL−9.2 ± 0.3Ala232 (H-bond), Leu210, Trp80 (hydrophobic)
Orexin-2 Receptor6TO7−8.1 ± 0.5Tyr318, His350 (H-bond), Phe6.51 (π-stacking)

The dual targeting of AKT1 and Ox2R positions this scaffold as a promising antitumor agent. Molecular dynamics simulations confirm stable ligand–protein complexes over 100 ns, with root-mean-square deviation (RMSD) fluctuations below 2.0 Å. In vitro validation shows compound 1f reduces viability in MDA-MB-231 cells by 80% at 25 μM, aligning with computational predictions [2] [5].

Properties

Product Name

6,7-Dihydro-6-(piperidin-4-yl)pyrrolo[3,4-b]pyridin-5-one

IUPAC Name

6-piperidin-4-yl-7H-pyrrolo[3,4-b]pyridin-5-one

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C12H15N3O/c16-12-10-2-1-5-14-11(10)8-15(12)9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2

InChI Key

MVFNLXMODSGKMD-UHFFFAOYSA-N

SMILES

C1CNCCC1N2CC3=C(C2=O)C=CC=N3

Canonical SMILES

C1CNCCC1N2CC3=C(C2=O)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.